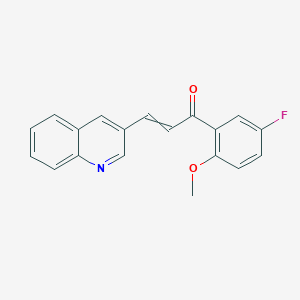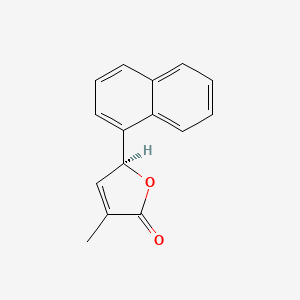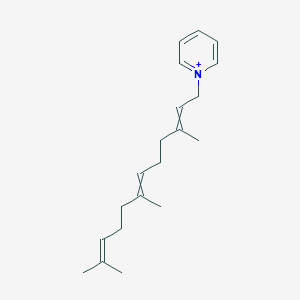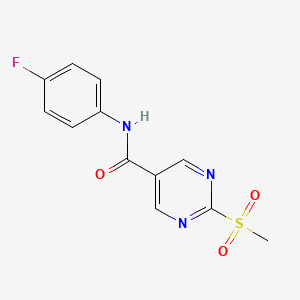![molecular formula C21H25ClO4 B14182155 Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate CAS No. 915385-14-7](/img/structure/B14182155.png)
Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate is an organic compound with the molecular formula C21H25ClO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a chlorophenoxy group, and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate typically involves the following steps:
Preparation of 2-(2-chlorophenoxy)hexanol: This intermediate is synthesized by reacting 2-chlorophenol with 1-bromohexane in the presence of a base such as potassium carbonate.
Esterification: The intermediate 2-(2-chlorophenoxy)hexanol is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate: Similar structure but with a different position of the chlorine atom on the phenoxy group.
Ethyl 4-{[2-(2-bromophenoxy)hexyl]oxy}benzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-{[2-(2-fluorophenoxy)hexyl]oxy}benzoate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their halogen substituents.
Propriétés
Numéro CAS |
915385-14-7 |
|---|---|
Formule moléculaire |
C21H25ClO4 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
ethyl 4-[2-(2-chlorophenoxy)hexoxy]benzoate |
InChI |
InChI=1S/C21H25ClO4/c1-3-5-8-18(26-20-10-7-6-9-19(20)22)15-25-17-13-11-16(12-14-17)21(23)24-4-2/h6-7,9-14,18H,3-5,8,15H2,1-2H3 |
Clé InChI |
CRZJEECFFPFZDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)

![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

